molecular formula C6H18Cl2N2S2 B13585429 {2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride

{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride

Cat. No.: B13585429
M. Wt: 253.3 g/mol
InChI Key: KSOXEVAGYQIDBQ-UHFFFAOYSA-N
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Description

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H17ClN2S2 and a molecular weight of 216.79 g/mol . This compound is characterized by the presence of a disulfide bond and an aminoethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with sodium disulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride involves the interaction of its amino and disulfide groups with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The amino groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(2-aminoethyl)disulfanyl]ethyl}dimethylamine dihydrochloride is unique due to the presence of both an aminoethyl group and a disulfide bond, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biological Activity

{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride, commonly referred to as a disulfide compound, has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C6H16Cl2N2S2
  • Molecular Weight : 239.24 g/mol
  • CAS Number : 485800-26-8

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Disulfide Bond Formation : The compound can form disulfide bonds with thiol-containing proteins, potentially altering their structure and function.
  • Antioxidant Activity : By scavenging free radicals, the compound may protect cells from oxidative stress.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antioxidant Properties

Research has shown that disulfide compounds exhibit significant antioxidant properties. In vitro studies indicate that this compound can reduce oxidative damage in cell cultures, suggesting potential applications in preventing diseases linked to oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of disulfide compounds. For instance:

  • A study demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis, highlighting its potential as a chemotherapeutic agent.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing inflammation and oxidative stress.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Cancer Cell Proliferation Study :
    • Objective : To assess the effects of the compound on human breast cancer cells (MCF-7).
    • Method : MTT assay for cell viability.
    • Results : The compound reduced cell viability by 50% at a concentration of 50 µM, suggesting potent anticancer properties.
  • Neuroprotection Study :
    • Objective : To investigate the neuroprotective effects in an Alzheimer's disease model.
    • Method : Measurement of inflammatory markers and neuronal survival rates.
    • Results : Treatment with the compound significantly decreased levels of pro-inflammatory cytokines and improved neuronal survival.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
Compound ADisulfide bond formationAntioxidant, anticancer
Compound BEnzyme inhibitionNeuroprotective
This compoundDisulfide bond formation, antioxidantAntioxidant, anticancer, neuroprotective

Properties

Molecular Formula

C6H18Cl2N2S2

Molecular Weight

253.3 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyldisulfanyl]ethanamine;dihydrochloride

InChI

InChI=1S/C6H16N2S2.2ClH/c1-8(2)4-6-10-9-5-3-7;;/h3-7H2,1-2H3;2*1H

InChI Key

KSOXEVAGYQIDBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSSCCN.Cl.Cl

Origin of Product

United States

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